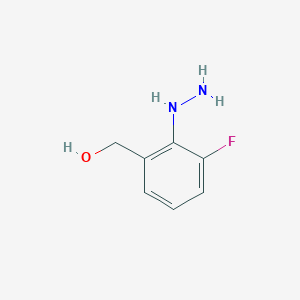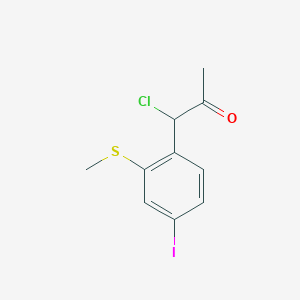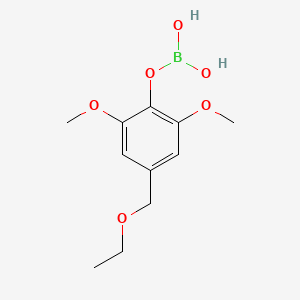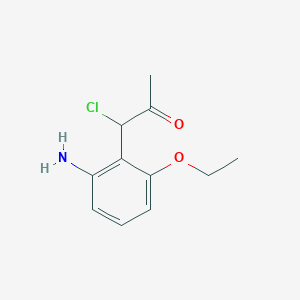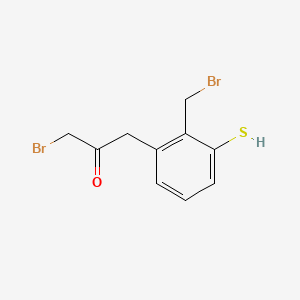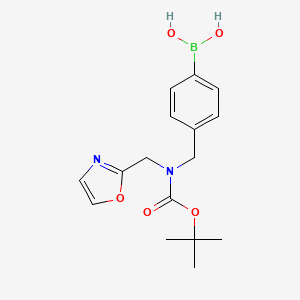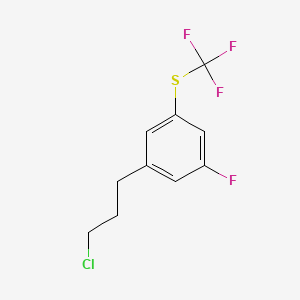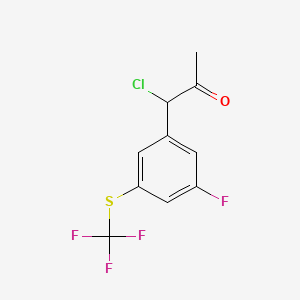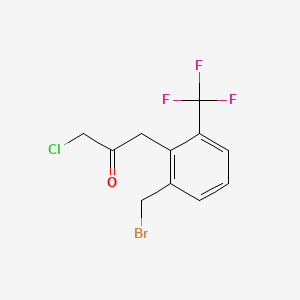
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone groups
Vorbereitungsmethoden
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The bromomethyl group can be introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents . The final step involves the formation of the chloropropanone moiety, which can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Analyse Chemischer Reaktionen
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield alcohols or hydrocarbons.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-2-chloropropan-2-one: Similar structure but with a different position of the chloropropanone group.
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a different position of the chloropropanone group.
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-3-one: Similar structure but with a different position of the chloropropanone group.
Eigenschaften
Molekularformel |
C11H9BrClF3O |
|---|---|
Molekulargewicht |
329.54 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-6-(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-5-7-2-1-3-10(11(14,15)16)9(7)4-8(17)6-13/h1-3H,4-6H2 |
InChI-Schlüssel |
QAOHVLNNEODIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



